IMPDH Inhibition Potency of 1H-Indole-6-carbothioamide Versus Clinical Inhibitor Mycophenolic Acid
1H-Indole-6-carbothioamide exhibits sub‑micromolar inhibition of inosine‑5′-monophosphate dehydrogenase 2 (IMPDH2) with Ki values of 240 nM (against IMP), 430 nM, and 440 nM (against NMD) [1]. In contrast, the widely used immunosuppressant and reference IMPDH inhibitor mycophenolic acid (MPA) displays Ki values of 11 nM for IMPDH type I and 6 nM for IMPDH type II . While MPA is approximately 40–80‑fold more potent, 1H-Indole-6-carbothioamide provides a distinct chemotype with a different binding mode and potentially reduced immunosuppressive liability, making it a valuable tool compound for dissecting IMPDH biology and exploring antimicrobial applications.
| Evidence Dimension | IMPDH2 inhibition (Ki) |
|---|---|
| Target Compound Data | 240 nM (IMP substrate); 430 nM; 440 nM (NMD substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 11 nM (IMPDH type I); Ki = 6 nM (IMPDH type II) |
| Quantified Difference | MPA is ~40–80× more potent |
| Conditions | In vitro enzyme assay using recombinant human IMPDH2; IMP and NAD⁺ substrates |
Why This Matters
Establishes 1H-Indole-6-carbothioamide as a structurally distinct IMPDH inhibitor with quantifiable potency, enabling its use as a chemical probe where MPA's high immunosuppressive activity is undesirable.
- [1] BindingDB. BDBM50421763. Affinity Data: Ki = 240 nM, 430 nM, 440 nM for Inosine‑5′-monophosphate dehydrogenase 2. Available at: http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp View Source
